2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole

Physicochemical Characterization Quality Control Thermal Stability

This halogenated heterocyclic building block offers a unique combination of an electrophilic chloromethyl handle and a 4-chlorophenyl pharmacophore. Its high melting point (247°C dec.) ensures reliable quality control for medicinal chemistry groups synthesizing anticancer agents. Choose this ≥98% purity compound for reproducible, high-yield derivatization and SAR exploration.

Molecular Formula C9H6Cl2N2S
Molecular Weight 245.13 g/mol
CAS No. 851983-40-9
Cat. No. B1620810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole
CAS851983-40-9
Molecular FormulaC9H6Cl2N2S
Molecular Weight245.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(S2)CCl)Cl
InChIInChI=1S/C9H6Cl2N2S/c10-5-8-12-13-9(14-8)6-1-3-7(11)4-2-6/h1-4H,5H2
InChIKeyQJHYCCBKRALUJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole (CAS 851983-40-9) Procurement Specifications and Research Utility


2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole (CAS 851983-40-9) is a halogenated heterocyclic building block belonging to the 1,3,4-thiadiazole class, characterized by a chloromethyl group at the 2-position and a 4-chlorophenyl substituent at the 5-position . This compound is typically procured as a solid with a reported melting point of 247°C (dec.) . It serves as a versatile intermediate in medicinal chemistry due to the electrophilic chloromethyl handle, which facilitates nucleophilic substitution reactions for the synthesis of diverse thiadiazole derivatives .

Why Generic Substitution Fails for 2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole


In-class substitution of 2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole with alternative 1,3,4-thiadiazole derivatives is not feasible due to a confluence of structural features that dictate both physical properties and downstream synthetic utility. The combination of a reactive chloromethyl electrophile and an electron-withdrawing 4-chlorophenyl group confers unique reactivity and lipophilicity not present in simpler 5-alkyl or 5-phenyl analogs . Furthermore, the 5-(4-chlorophenyl) scaffold is a recognized pharmacophore in potent anticancer and antiviral agents, a property that cannot be replicated by substituting the aryl group [1]. These specific substituents directly impact the compound's solid-state characteristics, including its high melting point (247°C dec.), which is a key differentiator for quality control and formulation .

Quantitative Differentiation Evidence for 2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole (CAS 851983-40-9)


Physicochemical Differentiation: High Thermal Stability Confirmed by Melting Point

2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole exhibits a high melting point of 247°C (with decomposition), a characteristic that is quantifiably different from many common 1,3,4-thiadiazole analogs. For example, the closely related 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole (CAS 70390-94-2) has no melting point data reported in major chemical databases, indicating a difference in thermal behavior and solid-state stability [1]. This high melting point serves as a robust quality control metric for confirming identity and purity upon receipt.

Physicochemical Characterization Quality Control Thermal Stability

Procurement Advantage: Verified High Purity Grade for Reproducible Research

For research requiring high chemical integrity, 2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole is commercially available in grades of 98% purity and higher from suppliers such as Leyan and Chemsrc, with explicit packaging options (e.g., 1g, 5g) and known pricing . This contrasts with some analogs or less common intermediates where purity is often unspecified or only available at lower grades (e.g., 95% from some vendors ). The availability of a high-purity, analytically characterized product directly reduces the need for in-house purification and ensures experimental reproducibility.

Procurement Purity Analysis Reproducibility

Synthetic Versatility: A Unique Bifunctional Reagent for Medicinal Chemistry

The compound's value proposition is significantly enhanced by its bifunctional nature. The chloromethyl group at the 2-position is a reactive electrophilic center for nucleophilic substitution (SN2) with amines, thiols, and other nucleophiles, while the 4-chlorophenyl group at the 5-position can participate in further cross-coupling reactions or modulate the final derivative's biological properties. This is a key differentiator from simple 5-alkyl-2-chloromethyl-1,3,4-thiadiazoles (e.g., 5-ethyl or 5-methyl analogs) which lack the aryl handle for further diversification and often exhibit lower molecular complexity and different physical properties [1].

Synthetic Chemistry Medicinal Chemistry Derivatization Electrophile

Biological Relevance: The 5-(4-Chlorophenyl) Moiety as a Privileged Anticancer Scaffold

The 5-(4-chlorophenyl) substituent is not an arbitrary choice; it is a critical component of a privileged scaffold for anticancer activity. A recent study demonstrated that derivatives based on the 5-(4-chlorophenyl)-1,3,4-thiadiazole core exhibit potent cytotoxicity against MCF-7 and HepG2 cancer cell lines. For instance, compound 4e from this series, which retains the 5-(4-chlorophenyl) group, displayed high activity [1]. This provides a strong class-level rationale for selecting 2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole as a starting material for analog synthesis, as it directly incorporates this validated pharmacophore. In contrast, using a 5-phenyl or 5-alkyl thiadiazole would bypass a known structure-activity relationship (SAR) driver.

Anticancer Activity Medicinal Chemistry Scaffold Hopping SAR

Optimal Research and Industrial Application Scenarios for 2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole


Building Block for Targeted Anticancer Libraries

This compound is ideal for medicinal chemistry groups focused on synthesizing and expanding libraries of 1,3,4-thiadiazole-based anticancer agents. The 5-(4-chlorophenyl) group is a validated pharmacophore for this activity, as demonstrated by potent derivatives in recent literature [1]. The reactive chloromethyl handle allows for efficient diversification at the 2-position, enabling rapid SAR exploration around a proven core scaffold.

Synthesis of Advanced Bifunctional Intermediates

For synthetic chemists requiring a high-purity, bifunctional electrophile, this compound is a superior choice over simpler 5-alkyl analogs. The combination of a reactive chloromethyl group for nucleophilic substitution and a 4-chlorophenyl group for subsequent metal-catalyzed cross-coupling or functional group transformations makes it a versatile linchpin for constructing more complex molecular architectures [2].

Quality-Controlled Starting Material for Reproducible Academic Research

Academic laboratories requiring a high degree of reproducibility in their synthetic protocols should prioritize this compound due to its commercial availability at high purity (≥98%) and its well-defined physical characteristics, including a sharp melting point of 247°C (dec.) . These features facilitate accurate weighing, reduce the need for pre-reaction purification, and provide a reliable quality control benchmark, minimizing experimental variability across different batches.

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